molecular formula C5H3Cl3N2 B065029 4-Chloro-5-(dichloromethyl)pyrimidine CAS No. 172225-58-0

4-Chloro-5-(dichloromethyl)pyrimidine

Cat. No. B065029
M. Wt: 197.45 g/mol
InChI Key: FUGKONDQQBUWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(dichloromethyl)pyrimidine, also known as CPDC, is a chemical compound that has been used in various scientific research applications. CPDC is a pyrimidine derivative that is commonly used as a building block in the synthesis of other compounds.

Mechanism Of Action

4-Chloro-5-(dichloromethyl)pyrimidine is known to inhibit the activity of various enzymes, including DNA polymerase and topoisomerase. It has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. 4-Chloro-5-(dichloromethyl)pyrimidine has also been shown to have antiviral activity by inhibiting the replication of certain viruses.

Biochemical And Physiological Effects

4-Chloro-5-(dichloromethyl)pyrimidine has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. 4-Chloro-5-(dichloromethyl)pyrimidine has also been shown to have antiviral activity by inhibiting the replication of certain viruses. In addition, 4-Chloro-5-(dichloromethyl)pyrimidine has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Chloro-5-(dichloromethyl)pyrimidine in lab experiments is its high yield and simplicity of synthesis. 4-Chloro-5-(dichloromethyl)pyrimidine is also relatively stable and easy to handle. However, one of the limitations of using 4-Chloro-5-(dichloromethyl)pyrimidine is its toxicity. 4-Chloro-5-(dichloromethyl)pyrimidine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-Chloro-5-(dichloromethyl)pyrimidine in scientific research. One area of interest is the development of new anticancer and antiviral agents based on the structure of 4-Chloro-5-(dichloromethyl)pyrimidine. Another area of interest is the study of 4-Chloro-5-(dichloromethyl)pyrimidine's mechanism of action and its effects on DNA repair mechanisms. Additionally, 4-Chloro-5-(dichloromethyl)pyrimidine could be used as a tool in the study of various diseases, such as cancer and viral infections.

Synthesis Methods

The synthesis of 4-Chloro-5-(dichloromethyl)pyrimidine can be achieved through a multistep process. One of the most common methods involves the reaction of 4-chloro-5-nitropyrimidine with formaldehyde and hydrochloric acid to produce 4-chloro-5-(dichloromethyl)pyrimidine. This method has been widely used due to its high yield and simplicity.

Scientific Research Applications

4-Chloro-5-(dichloromethyl)pyrimidine has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block in the synthesis of various compounds, such as antiviral and anticancer agents. 4-Chloro-5-(dichloromethyl)pyrimidine has also been used as a tool in the study of DNA repair mechanisms and DNA damage response.

properties

CAS RN

172225-58-0

Product Name

4-Chloro-5-(dichloromethyl)pyrimidine

Molecular Formula

C5H3Cl3N2

Molecular Weight

197.45 g/mol

IUPAC Name

4-chloro-5-(dichloromethyl)pyrimidine

InChI

InChI=1S/C5H3Cl3N2/c6-4(7)3-1-9-2-10-5(3)8/h1-2,4H

InChI Key

FUGKONDQQBUWQV-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)Cl)C(Cl)Cl

Canonical SMILES

C1=C(C(=NC=N1)Cl)C(Cl)Cl

synonyms

Pyrimidine, 4-chloro-5-(dichloromethyl)- (9CI)

Origin of Product

United States

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